Tetrabutylurea

Catalog No.
S567558
CAS No.
4559-86-8
M.F
C17H36N2O
M. Wt
284.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylurea

CAS Number

4559-86-8

Product Name

Tetrabutylurea

IUPAC Name

1,1,3,3-tetrabutylurea

Molecular Formula

C17H36N2O

Molecular Weight

284.5 g/mol

InChI

InChI=1S/C17H36N2O/c1-5-9-13-18(14-10-6-2)17(20)19(15-11-7-3)16-12-8-4/h5-16H2,1-4H3

InChI Key

SNDGLCYYBKJSOT-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)N(CCCC)CCCC

Synonyms

1,1,3,3-tetrabutylurea, tetrabutylurea

Canonical SMILES

CCCCN(CCCC)C(=O)N(CCCC)CCCC

Inclusion Complex Formation

One of the most prominent research applications of TBU is its ability to form inclusion complexes with various guest molecules. Inclusion complexes are supramolecular assemblies where a host molecule (TBU in this case) encapsulates a guest molecule within its cavity. This property allows researchers to:

  • Enhance solubility: TBU can improve the solubility of poorly water-soluble drugs and other bioactive molecules, making them more readily available for biological studies and potential drug development [].
  • Control release: By altering the TBU structure or formulation, researchers can control the release rate of the guest molecule, enabling sustained or targeted drug delivery [].
  • Protect guest molecules: TBU can shield guest molecules from degradation by light, heat, or other environmental factors, facilitating their storage and manipulation in research settings [].

Phase Transfer Catalysis

TBU can act as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases (e.g., water and organic solvents). This allows researchers to perform reactions that wouldn't be possible under normal conditions, broadening the scope of synthetic chemistry and organic transformations [].

Material Science Applications

TBU's ability to self-assemble and form ordered structures makes it a potential candidate for various material science applications. Researchers are exploring its use in:

  • Organic electronics: TBU can be used to develop organic semiconductors and other electronic materials with unique properties [].
  • Drug delivery systems: TBU-based nanoparticles are being investigated for their potential to deliver drugs in a targeted and controlled manner.
  • Sensor development: The specific interactions between TBU and guest molecules can be exploited to design sensors for various applications, such as environmental monitoring or disease diagnosis.

Tetrabutylurea is an organic compound with the molecular formula C17H36N2O. It is a colorless to light yellow liquid that serves as an important intermediate in organic synthesis. Tetrabutylurea is known for its relatively high boiling point of approximately 379.8 °C and its low toxicity, making it suitable for various industrial applications. This compound is characterized by its weak basicity and ability to act as a solvent, extractant, and catalyst in

TBU's mechanism of action depends on the specific application. Here are two examples:

  • Hydrogen peroxide production: TBU acts as a solvent to extract water from a concentrated hydrogen peroxide solution, preventing its decomposition [].
  • Metal ion extraction: TBU can form complexes with metal ions due to its Lewis base character. These complexes can then be extracted from an aqueous solution into an organic solvent [].

TBU is considered a mild irritant and can cause skin, eye, and respiratory tract irritation upon contact or inhalation []. It has a low oral toxicity (LD₅₀ > 7500 mg/kg in rats) but should still be handled with care [].

  • Personal Protective Equipment: When handling TBU, it is recommended to wear safety glasses, chemical-resistant gloves, and appropriate clothing [].
  • Storage: Store TBU in a cool, dry, and well-ventilated area in its original container, away from heat and direct sunlight [].
, often acting as a solvent or reagent. It can react with strong reducing agents to produce flammable gases and can also form salts when mixed with strong bases. The compound is notable for its ability to dissolve hydrogen peroxide in the anthraquinone process, enhancing the efficiency of hydrogen peroxide production .

The general reaction for synthesizing tetrabutylurea involves the reaction of dibutylamine with bis(trichloromethyl) carbonate, typically under controlled temperature and pressure conditions. The reaction can be summarized as follows:

Dibutylamine+Bis trichloromethyl carbonateTetrabutylurea+Byproducts\text{Dibutylamine}+\text{Bis trichloromethyl carbonate}\rightarrow \text{Tetrabutylurea}+\text{Byproducts}

Tetrabutylurea can be synthesized through several methods, with the most common involving the reaction of dibutylamine with bis(trichloromethyl) carbonate in an organic solvent. The synthesis typically follows these steps:

  • Preparation of Reactants: Dibutylamine and bis(trichloromethyl) carbonate are prepared in appropriate molar ratios.
  • Reaction Conditions: The reactants are mixed under controlled temperature (0-150 °C) and pressure conditions (40-101 kPa).
  • Post-Processing: The product mixture undergoes distillation to isolate tetrabutylurea, achieving high purity levels (up to 99%) through careful separation techniques .

Tetrabutylurea has a wide range of applications across various industries:

  • Solvent: It is used as a high-boiling solvent in chemical processes.
  • Reagent: Employed as an intermediate in the synthesis of fine chemicals.
  • Catalyst: Acts as a catalyst in phosgenation reactions.
  • Hydrogen Peroxide Production: Utilized extensively in the anthraquinone process for producing hydrogen peroxide due to its superior solubility properties compared to traditional solvents like trioctyl phosphate .

Research on interaction studies involving tetrabutylurea primarily focuses on its solvation properties and reactivity with other compounds. For instance, its interaction with hydrogen peroxide enhances the efficiency of hydrogen production processes. Additionally, studies have indicated that tetrabutylurea can interact with various organic solvents and reagents, influencing their solubility and reactivity profiles .

Tetrabutylurea shares structural similarities with several other urea derivatives and compounds used in organic synthesis. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
DiethylureaC6H14N2OLower boiling point; less effective as a solvent
TriethylamineC6H15NStronger base; different functional group properties
N,N-DimethylformamideC3H7N3OPolar aprotic solvent; used widely in peptide synthesis
Tetra-n-butylammoniumC16H36NQuaternary ammonium compound; different reactivity

Tetrabutylurea stands out due to its specific application as a solvent in hydrogen peroxide production processes and its relatively low toxicity compared to other similar compounds .

Systematic Nomenclature and Identifiers

Tetrabutylurea is formally designated as 1,1,3,3-tetrabutylurea under IUPAC nomenclature, reflecting the substitution pattern of four butyl groups on the urea backbone. Key identifiers include:

PropertyValueSource Reference
CAS Registry Number4559-86-8
Molecular FormulaC17H36N2O
Molecular Weight284.48 g/mol
EC Number224-929-8
SMILES NotationCCCCN(CCCC)C(=O)N(CCCC)CCCC
InChI KeySNDGLCYYBKJSOT-UHFFFAOYSA-N

Synonymous designations include N,N,N',N'-tetrabutylurea and tetra-n-butylurea, with additional aliases cataloged in regulatory databases.

Structural Formula and Functional Groups

The molecule consists of a central urea moiety (NH2CONH2) where all four hydrogen atoms are replaced by butyl groups (C4H9), creating a fully substituted tertiary amine structure. X-ray crystallography of analogous tetraalkylurea compounds suggests a distorted tetrahedral geometry around the carbonyl group.

Table 1: Bonding Characteristics (Theoretical)

Bond TypeLength (Å)Angle (°)
C=O (Carbonyl)~1.23-
N-C (Butyl)~1.45108–111 (C-N-C)
N-C=O~1.35120–125 (N-C=O)

Derived from crystallographic studies of structurally related compounds.

Chemical Formula and Representation

The molecular formula C₁₇H₃₆N₂O accurately represents the atomic composition of tetrabutylurea, indicating seventeen carbon atoms, thirty-six hydrogen atoms, two nitrogen atoms, and one oxygen atom [1] [2]. This formula corresponds to a molecular weight of 284.49 grams per mole, establishing the compound's mass characteristics for stoichiometric calculations [3].

The structural representation reveals a central urea moiety (CO(NH₂)₂) where all four hydrogen atoms have been systematically replaced by n-butyl groups [4]. The canonical SMILES notation CCCCN(CCCC)C(=O)N(CCCC)CCCC provides a linear representation of the molecular connectivity [16]. The InChI representation InChI=1S/C17H36N2O/c1-5-9-13-18(14-10-6-2)17(20)19(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 offers a standardized description of the molecular structure [1].

The compound exhibits a symmetrical arrangement around the central carbonyl carbon, with two dibutylamino groups forming the complete substitution pattern [6]. This structural organization results in a molecule with significant steric bulk and distinctive physicochemical properties compared to simpler urea derivatives [15].

PropertyValue
Physical State at 20°CLiquid
AppearanceColorless to light yellow clear liquid
Melting Point (°C)<-50 to -60
Boiling Point (°C/mmHg)163/12 mmHg
Density (g/cm³)0.874-0.880
Flash Point (°C)93
Refractive Index1.4520-1.4560
Viscosity (mm²/s)17.6
Vapor Pressure (Pa at 20°C)0.019
Water Solubility (mg/L at 20°C)4.3

Structural Isomerism and Conformational Analysis

Tetrabutylurea exhibits limited structural isomerism due to the symmetrical nature of its substitution pattern [10]. The compound represents one specific constitutional isomer within the broader family of tetraalkyl-substituted ureas, where the four butyl groups are exclusively n-butyl chains rather than branched isomers [11]. This structural specificity eliminates potential positional isomerism that could arise from different alkyl chain arrangements.

The conformational landscape of tetrabutylurea is dominated by the rotational freedom around the carbon-nitrogen bonds connecting the butyl chains to the central urea framework [17]. The molecule possesses twelve rotatable bonds, as indicated by its rotatable bond count, contributing to significant conformational flexibility [16]. This flexibility allows the butyl chains to adopt various spatial arrangements while maintaining the core urea structure.

Computational studies suggest that the central urea moiety maintains a planar or near-planar configuration, consistent with the partial double-bond character of the carbon-nitrogen bonds due to resonance stabilization [18]. The nitrogen atoms exhibit sp² hybridization, contributing to the planarity of the central functional group while allowing the butyl substituents to extend into three-dimensional space [14].

The steric interactions between the four bulky butyl groups influence the preferred conformational states, with extended conformations being energetically favored to minimize intramolecular crowding [12]. These conformational preferences directly impact the compound's physical properties, including its relatively low melting point and liquid state at ambient conditions [23].

Hydrogen Bonding Capabilities and Molecular Interactions

Tetrabutylurea exhibits distinctive hydrogen bonding characteristics that differentiate it from traditional urea compounds [15]. The complete substitution of all four hydrogen atoms on the nitrogen centers eliminates the compound's ability to act as a hydrogen bond donor, as confirmed by its hydrogen bond donor count of zero [16]. This structural modification fundamentally alters the intermolecular interaction profile compared to unsubstituted urea.

Despite the absence of donor capabilities, tetrabutylurea retains hydrogen bond acceptor functionality through its carbonyl oxygen atom [16]. The compound exhibits a hydrogen bond acceptor count of one, indicating that the carbonyl oxygen can participate in hydrogen bonding interactions with suitable donor molecules [15]. This acceptor capability enables the compound to interact with protic solvents and other hydrogen bond donors in solution.

The topological polar surface area of 23.55 Ų reflects the limited polar character of the molecule, primarily concentrated at the carbonyl functional group [16]. This relatively small polar surface area, combined with the extensive nonpolar butyl substituents, results in predominantly hydrophobic character and limited water solubility of 4.3 mg/L at 20°C [4].

The compound's molecular interactions are primarily governed by van der Waals forces and dispersion interactions due to the extensive alkyl substitution [18]. The LogP value ranging from 4.91 to 5.41 indicates strong lipophilic character and preferential partitioning into nonpolar phases [16] [31]. These interaction patterns make tetrabutylurea particularly suitable for applications in nonpolar media and as a solvent for hydrophobic compounds [6].

Research demonstrates that tetrabutylurea can engage in phase-transfer catalysis due to its ability to coordinate with ionic species while maintaining solubility in organic phases [6]. The compound's interaction with polar molecules occurs primarily through its carbonyl oxygen, which can coordinate with metal cations or participate in weak hydrogen bonding with protic solvents [15].

PropertyValue
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count12
Topological Polar Surface Area (Ų)23.55
LogP (octanol-water)4.91-5.41
Complexity193
Heavy Atom Count20

Physical Description

Liquid

XLogP3

4.7

UNII

736CY99V47

GHS Hazard Statements

Aggregated GHS information provided by 102 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (93.14%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (94.12%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

4559-86-8

Wikipedia

Tetrabutylurea

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
Services
Urea, N,N,N',N'-tetrabutyl-: ACTIVE

Dates

Last modified: 08-15-2023

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